N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with diethyl groups at the 2 and 6 positions, and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as alkoxides or amines, organic solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: 2-amino-N-(2,6-diethylphenyl)acetamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The diethylphenyl moiety may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at the 4-position.
N-(2,6-diethylphenyl)-2-(2-chlorophenyl)acetamide: Chlorine substituent instead of a nitro group.
N-(2,6-diethylphenyl)-2-(2-methylphenyl)acetamide: Methyl group instead of a nitro group.
Uniqueness
N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of diethyl and nitrophenyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-9-7-10-14(4-2)18(13)19-17(21)12-15-8-5-6-11-16(15)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKLGVZEJTDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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